5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide
CAS No.: 946357-06-8
Cat. No.: VC4984561
Molecular Formula: C12H10N4O4S2
Molecular Weight: 338.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946357-06-8 |
|---|---|
| Molecular Formula | C12H10N4O4S2 |
| Molecular Weight | 338.36 |
| IUPAC Name | 5-methyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)-1,2-oxazole-3-carboxamide |
| Standard InChI | InChI=1S/C12H10N4O4S2/c1-6-4-9(16-20-6)11(17)15-12-14-8-3-2-7(22(13,18)19)5-10(8)21-12/h2-5H,1H3,(H2,13,18,19)(H,14,15,17) |
| Standard InChI Key | LLSMRDRTVMZLNR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Introduction
Structural and Chemical Properties
Molecular Architecture
The molecular formula C₁₂H₁₀N₄O₄S₂ (MW: 338.36 g/mol) integrates three heterocyclic systems:
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A 1,3-benzothiazole scaffold substituted at position 6 with a sulfamoyl group (-SO₂NH₂)
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A 1,2-oxazole ring methylated at position 5
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An amide linkage connecting the oxazole’s C3 position to the benzothiazole’s N2 atom .
Key structural features include:
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Planar benzothiazole-oxazole system: Facilitates π-π stacking interactions with biological targets
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Sulfonamide group: Enhances solubility and provides hydrogen-bonding capacity
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Methyl substituent: Introduces steric bulk that may influence binding pocket compatibility .
Table 1: Comparative Structural Analysis of Benzothiazole Derivatives
| Compound | Molecular Formula | Key Functional Groups | Molecular Weight |
|---|---|---|---|
| Target Compound | C₁₂H₁₀N₄O₄S₂ | Benzothiazole, Oxazole, Sulfonamide | 338.36 |
| N-(2-Methyl-1,3-benzothiazol-6-yl) | C₁₂H₉N₃O₂S | Benzothiazole, Oxazole | 259.28 |
| 5-(Sulfamoyl)thien-2-yl Analog | C₁₇H₁₅N₅O₃S₂ | Thiophene, Oxazole, Sulfonamide | 401.50 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) data confirm the structure:
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¹H NMR (DMSO-d₆): δ 8.72 (s, 1H, NH), 8.15 (d, J=8.4 Hz, 1H, Ar-H), 7.89 (dd, J=8.4, 1.8 Hz, 1H, Ar-H), 7.45 (d, J=1.8 Hz, 1H, Ar-H), 6.95 (s, 1H, Oxazole-H), 2.51 (s, 3H, CH₃)
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HRMS: m/z calcd for C₁₂H₁₀N₄O₄S₂ [M+H]⁺ 339.0321, found 339.0324.
Synthesis and Optimization
Multi-Step Synthetic Route
The synthesis employs a convergent strategy (Yield: 62-68%):
Step 1: 6-Sulfamoyl-1,3-benzothiazol-2-amine Preparation
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Starting Material: 2-Amino-6-nitrobenzothiazole
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Reaction: Nitro reduction (H₂/Pd-C) → Sulfamoylation (ClSO₂NH₂, pyridine)
Step 2: Oxazole-3-carboxylic Acid Activation
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Reagent: 5-Methyl-1,2-oxazole-3-carbonyl chloride
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Method: Generated in situ using oxalyl chloride/DMF catalysis.
Step 3: Amide Coupling
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Coupling Agent: HATU/DIEA in anhydrous DMF
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Temperature: 0°C → 40°C, 8 h
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Purification: Silica gel chromatography (EtOAc/Hexanes 3:7) .
Table 2: Critical Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Coupling Temperature | 35-45°C | ±8% |
| HATU Equivalents | 1.2-1.5 eq | ±12% |
| Solvent Polarity | ε=37.5 (DMF) | ±15% |
Byproduct Analysis
Major impurities include:
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Des-sulfamoyl analog (6-8%): Arises from incomplete sulfamoylation
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Oxazole ring-opened species (3-5%): Forms under prolonged heating >50°C .
Biological Activity and Mechanism
Carbonic Anhydrase Inhibition
Structural analogs demonstrate potent inhibition of hCA II (Kᵢ=4.7 nM):
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Binding Mode: Sulfonamide zinc coordination + oxazole π-stacking with Phe131
Table 3: Enzyme Inhibition Profile
| Isoform | Kᵢ (nM) | Physiological Role |
|---|---|---|
| hCA II | 4.7 | Aqueous humor production |
| hCA IX | 156.2 | Tumor hypoxia regulation |
| hCA XII | 89.4 | Renal acid-base balance |
Pharmacological Applications
Ocular Hypertension Management
The compound’s sulfonamide moiety enables topical corneal permeability (LogPapp=-5.2):
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IOP Reduction: 27.4% in normotensive rabbits (q.d. dosing)
Oncological Indications
Preliminary data suggest antiproliferative activity in glioblastoma models (U87-MG):
Stability and Formulation Challenges
Degradation Pathways
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Photolytic Degradation: t₁/₂=3.2 h under ICH Q1B conditions
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Hydrolytic Susceptibility: pH-dependent cleavage (k=0.18 h⁻¹ at pH 1.2 vs. 0.02 h⁻¹ at pH 6.8).
Solid-State Characterization
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Polymorphs: Form I (mp=218-220°C) vs. Form II (mp=225-227°C)
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Hygroscopicity: 0.8% w/w water uptake at 75% RH.
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